molecular formula C17H20BrN3OS B2605756 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 1795492-40-8

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2605756
CAS No.: 1795492-40-8
M. Wt: 394.33
InChI Key: JSDIRZMUESYIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic compound provided for research and development purposes. This molecule incorporates a thiazole ring, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active molecules and approved drugs . The structure combines this heterocycle with a pyrrolidine ring and a brominated phenylpropanamide chain, suggesting potential for interaction with various biological targets. Compounds containing the thiazole moiety have demonstrated a diverse range of pharmacological activities in research settings, including modulation of neuronal receptors . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified in research as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . The specific profile and primary research applications of this compound are yet to be fully characterized, making it a molecule of interest for probe discovery and assay development in areas such as neuroscience and receptor pharmacology. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3OS/c18-15-6-2-1-4-13(15)7-8-16(22)20-12-14-5-3-10-21(14)17-19-9-11-23-17/h1-2,4,6,9,11,14H,3,5,7-8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDIRZMUESYIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.

    Thiazole Ring Formation: The thiazole ring is synthesized separately through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via a Mannich reaction, where the thiazole intermediate reacts with formaldehyde and a secondary amine.

    Final Coupling: The bromophenyl intermediate is coupled with the thiazole-pyrrolidine intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives, including those with pyrrolidine moieties, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl group in the compound enhances its activity:

  • Mechanism of Action : The thiazole ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
  • Case Studies : A study evaluated the antimicrobial efficacy of various thiazole derivatives, revealing that compounds similar to 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide exhibited minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL against bacterial strains .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly against breast cancer cell lines:

  • Cell Line Studies : In vitro studies demonstrated that thiazole-containing compounds can inhibit the proliferation of cancer cells such as MCF7 (human breast adenocarcinoma). Compounds with similar structures showed promising results with IC50 values indicating effective cytotoxicity .
  • Molecular Docking : Computational studies have been conducted to understand the binding interactions between the compound and cancer cell receptors, confirming its potential as a therapeutic agent against drug-resistant cancer strains .

Anticonvulsant Activity

The anticonvulsant properties of thiazole and pyrrolidine derivatives have been extensively studied:

  • Pharmacological Studies : Compounds derived from thiazole have been tested in various animal models for their ability to reduce seizure activity. The structural attributes of 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide may contribute positively to its anticonvulsant effects .
  • Efficacy Evaluation : A specific analogue demonstrated a median effective dose (ED50) significantly lower than standard anticonvulsants, indicating a high therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureMIC/IC50 ValuesReference
AntimicrobialThiazole derivativesMIC: 46.9–93.7 μg/mL
AnticancerThiazole-pyrrolidine hybridsIC50: Effective against MCF7
AnticonvulsantThiazole-based analoguesED50: Significantly lower than ethosuximide

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Thiazole-Containing Urea Derivatives ()

A series of urea derivatives (e.g., compounds 11a–11o ) feature a thiazole ring linked to a piperazine-ethylhydrazinyl moiety and substituted phenyl groups . While distinct from the target compound’s amide-pyrrolidine scaffold, these analogs share:

  • Thiazole core : Enhances π-π stacking and metal coordination.
  • Aromatic substituents : Fluorophenyl, chlorophenyl, and trifluoromethyl groups modulate electronic properties, akin to the bromophenyl group in the target.
  • Synthetic yields : High yields (83–88%) via hydrazine-mediated reactions, comparable to typical amide coupling efficiencies.
Compound Core Structure Key Substituents Yield (%) Molecular Weight (Da)
Target Compound Propanamide-thiazole 2-Bromophenyl, pyrrolidine N/A ~420 (estimated)
11a () Urea-thiazole 3-Fluorophenyl, piperazine 85.1 484.2
11k () Urea-thiazole 4-Chloro-3-(trifluoromethyl)phenyl 88.0 568.2

Key Difference : The urea linkage in 11a–11o versus the propanamide chain in the target compound may alter metabolic stability and target affinity.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

This analog shares the thiazol-2-yl acetamide motif but lacks the pyrrolidine ring and bromophenyl group .

  • Structural overlap : Both compounds utilize thiazole as a hydrogen-bond acceptor.
  • Substituent contrast : The dichlorophenyl group in the analog vs. bromophenyl in the target may affect steric bulk and halogen bonding.
  • Synthetic approach : Acetylation of thiazole-2-amine with dichlorophenyl acetic acid, contrasting with the target’s likely multi-step synthesis involving pyrrolidine functionalization.

Benzimidazole-Isoxazole Hybrid ()

Compound 8 (2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide) diverges in core structure but retains critical features :

  • Amide linkage : Similar backbone to the target compound.
  • Heterocyclic systems: Benzimidazole and isoxazole vs.
  • Spectral data : IR absorption at 1678 cm⁻¹ (C=O stretch) aligns with the target’s expected carbonyl vibrations.

Thiazolidinone Derivatives ()

Compound 19 (3-oxo-2-(5-oxo-3-(4-sulfamoylphenyl)thiazolidin-2-yliden)-N-(pyrimidin-2-yl)butanamide) introduces a thiazolidinone ring and sulfonamide group :

  • Thiazole-related core: The thiazolidinone ring provides a planar, conjugated system distinct from the target’s thiazole-pyrrolidine.
  • Sulfonamide moiety : Enhances hydrophilicity, unlike the bromophenyl group.
  • Synthesis : Involves chloroacetyl chloride cyclization, differing from the target’s probable amide coupling or alkylation steps.

Physicochemical and Spectroscopic Comparisons

  • Molecular weight : The target (~420 Da) is lighter than urea analogs (e.g., 11m at 602.2 Da) but heavier than simpler acetamides (e.g., ’s compound at ~285 Da) .
  • Spectral signatures :
    • 1H-NMR : Expected δ 7.5–8.2 ppm (aromatic protons) in the target aligns with analogs like compound 2 in .
    • ESI-MS : Urea analogs (e.g., 11a : 484.2 [M+H]+) demonstrate reliable ionization, suggesting the target may exhibit similar MS behavior .

Biological Activity

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Synthesis

The compound features a thiazole ring , a pyrrolidine moiety , and a bromophenyl group . The thiazole and pyrrolidine components are known for their diverse biological activities, including anticonvulsant and anticancer properties. The synthesis typically involves multi-step processes that include coupling reactions and cyclization methods to yield the desired compound.

Anticonvulsant Activity

Research indicates that compounds containing thiazole and pyrrolidine structures exhibit considerable anticonvulsant properties. For instance, derivatives of thiazole integrated with pyrrolidine have shown effective protection in picrotoxin-induced seizure models. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as bromine, enhances the anticonvulsant activity by stabilizing the molecular structure during interactions with neuronal targets .

Table 1: Anticonvulsant Activity of Related Compounds

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Compound 118.4170.29.2
Compound 224.38Not reportedNot reported

Anticancer Activity

3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide has been evaluated for its anticancer potential against various cell lines, including MCF-7 (breast cancer) and Jurkat (T-cell leukemia). Studies demonstrate that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and interaction with Bcl-2 proteins .

Table 2: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Mechanism of Action
3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide<10Bcl-2 inhibition
Reference Drug (Doxorubicin)<5DNA intercalation

Study on Anticonvulsant Properties

A study by Farag et al. synthesized various thiazole-pyrrolidine derivatives, including those similar to our compound. The results indicated that modifications to the thiazole ring significantly affected anticonvulsant efficacy, with certain analogues displaying high protection rates in seizure models .

Study on Anticancer Efficacy

In another investigation, the anticancer activity of thiazole derivatives was assessed in vitro using breast cancer cell lines. The results showed that compounds with similar structures to 3-(2-bromophenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide exhibited promising cytotoxic effects, suggesting potential for further development as therapeutic agents against breast cancer .

Q & A

Basic: What synthetic routes are available for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via amide coupling between 3-(2-bromophenyl)propanoic acid derivatives and the amine-bearing pyrrolidine-thiazole moiety. Key steps include:

  • Activation of the carboxylic acid : Use reagents like HATU or EDCI/HOBt for efficient coupling .
  • Purification : Column chromatography with gradients of dichloromethane/methanol (e.g., 99:1 to 95:5) effectively removes byproducts .
  • Critical Analysis : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation of the pyrrolidine nitrogen. Evidence from similar propanamide syntheses highlights the importance of inert atmospheres to prevent oxidation of the thiazole ring .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the bromophenyl group and the absence of epimerization in the pyrrolidine ring. Compare chemical shifts to analogous compounds (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide ).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients. Contradictions in purity data can arise from residual solvents; use Karl Fischer titration for water content validation .

Advanced: How can researchers identify the biological target of this compound, given its structural similarity to kinase inhibitors?

Methodological Answer:

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to screen for CDK7 inhibition, as seen in structurally related thiazole-pyrrolidine derivatives .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cancer cell lines by monitoring thermal stabilization of CDK7 .
  • Docking Studies : Perform molecular modeling using software like AutoDock Vina to predict binding modes to CDK7’s ATP-binding pocket. Cross-validate with mutagenesis studies on key residues (e.g., Lys41, Glu66) .

Advanced: How should researchers address contradictory data in binding affinity assays?

Methodological Answer:

  • Orthogonal Assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish true binding from non-specific interactions. For example, SPR may detect artifactual binding due to compound aggregation .
  • Buffer Optimization : Vary ionic strength (e.g., 50–150 mM NaCl) and include detergents (e.g., 0.01% Tween-20) to mitigate false positives .
  • Replicate Studies : Conduct triplicate experiments across independent batches to confirm reproducibility. Contradictions in EC50 values may arise from batch-to-batch variability in bromophenyl group reactivity .

Basic: What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the bromophenyl group .
  • Atmosphere : Use argon or nitrogen to displace oxygen, minimizing thiazole ring oxidation .
  • Solvent : Dissolve in anhydrous DMSO (≤10 mM) for long-term storage; avoid aqueous buffers with pH >8 to prevent hydrolysis of the propanamide bond .

Advanced: How can structure-activity relationship (SAR) studies optimize the thiazole and pyrrolidine moieties?

Methodological Answer:

  • Thiazole Modifications : Replace the thiazole with oxazole or pyridine rings to assess impact on kinase selectivity. Evidence from CB2 receptor modulators suggests sulfonyl substitutions enhance binding .
  • Pyrrolidine Engineering : Introduce methyl or fluoro substituents at the pyrrolidine 2-position to restrict ring puckering and improve metabolic stability .
  • Bioisosteric Replacement : Substitute the bromophenyl group with chlorophenyl or trifluoromethylphenyl to evaluate halogen-bonding contributions. Data from similar propanamides show bromine enhances target residence time .

Note on Contradictions : Discrepancies in bioactivity data (e.g., IC50 variability) may stem from differences in cell line models (e.g., HeLa vs. MCF-7) or assay conditions (e.g., ATP concentrations in kinase assays). Always cross-reference with orthogonal methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.